

# 5-Hydroxy-dantrolene: A Technical Guide for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Hydroxy-dantrolene**

Cat. No.: **B13837640**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Hydroxy-dantrolene**, the primary active metabolite of dantrolene, for research applications. It covers its commercial availability, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and relevant signaling pathways.

## Commercial Availability

**5-Hydroxy-dantrolene** is available for research purposes from several commercial suppliers. The compound is offered in various purities and formulations, including standard and deuterated forms for use in metabolic and pharmacokinetic studies. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier                     | Product Name                     | CAS Number    | Purity        | Notes                                                                                                  |
|------------------------------|----------------------------------|---------------|---------------|--------------------------------------------------------------------------------------------------------|
| Biosynth                     | 5-Hydroxy dantrolene             | 52130-25-3    | Not specified | Available in various sizes (1 mg, 2 mg, 5 mg, 10 mg, 25 mg).<br><a href="#">[1]</a>                    |
| Santa Cruz Biotechnology     | 5-Hydroxy Dantrolene-d4          | 1217225-15-4  | ≥95%          | Deuterated form.<br><a href="#">[2]</a>                                                                |
| TLC Pharmaceutical Standards | 5-Hydroxy Dantrolene             | Not specified | Not specified | Also offers deuterated form and other related impurities. <a href="#">[3]</a>                          |
| Sapphire Bioscience          | 5-Hydroxy Dantrolene-d4          | 1217225-15-4  | Not specified | Deuterated form, supplied by Toronto Research Chemicals. For research use only. <a href="#">[4]</a>    |
| MedchemExpress               | 5-Hydroxy dantrolene-d4          | Not specified | Not specified | Deuterated form for use as a tracer or internal standard in quantitative analysis. <a href="#">[5]</a> |
| Chemicea Pharmaceuticals     | 5-Hydroxy Dantrolene Glucuronide | NA            | Not specified | A metabolite of 5-Hydroxy-dantrolene, available via custom synthesis. <a href="#">[6]</a>              |

## Quantitative Data

The following tables summarize key pharmacokinetic parameters of **5-Hydroxy-dantrolene** from various studies.

## Pharmacokinetics in Dogs

| Parameter                                     | Value                                                   | Conditions                                            | Reference |
|-----------------------------------------------|---------------------------------------------------------|-------------------------------------------------------|-----------|
| Half-life (t <sub>1/2</sub> )                 | Shorter than parent drug (dantrolene)                   | Intravenous administration of the metabolite.         | [7]       |
| Renal Clearance                               | Independent of creatinine clearance, urine flow, and pH | Intravenous administration.                           | [7]       |
| Biliary Excretion                             | High bile to plasma ratios                              | Intravenous administration.                           | [7]       |
| Peak Plasma Concentration (C <sub>max</sub> ) | Not specified                                           | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8]       |
| Terminal Half-life (t <sub>1/2</sub> )        | Not specified                                           | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8]       |
| Area Under the Curve (AUC)                    | Not specified                                           | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8]       |

## Pharmacokinetics in Horses

| Parameter                                | Value                                                    | Conditions                                         | Reference |
|------------------------------------------|----------------------------------------------------------|----------------------------------------------------|-----------|
| Peak Plasma Concentration (Cmax)         | Approximately twice that of the parent drug (dantrolene) | Single oral administration of dantrolene (500 mg). | [9]       |
| Time to Peak Plasma Concentration (Tmax) | 4 to 6 hours                                             | Single oral administration of dantrolene (500 mg). | [9]       |
| Detection Time                           | Longer than the parent drug                              | Single oral administration of dantrolene (500 mg). | [9]       |

## Pharmacokinetics in Humans (Children)

| Parameter                             | Value (mean $\pm$ SD)                   | Conditions                                            | Reference |
|---------------------------------------|-----------------------------------------|-------------------------------------------------------|-----------|
| Peak Whole Blood Concentration (Cmax) | 0.60 $\pm$ 0.18 $\mu\text{g}/\text{ml}$ | Intravenous administration of dantrolene (2.4 mg/kg). | [10]      |
| Time to Peak Concentration (Tmax)     | Approximately 7 hours                   | Intravenous administration of dantrolene (2.4 mg/kg). | [10]      |
| Elimination Half-life ( $t_{1/2}$ )   | 9.0 $\pm$ 2.5 hours                     | Intravenous administration of dantrolene (2.4 mg/kg). | [10]      |

## Experimental Protocols

### Quantification of 5-Hydroxy-dantrolene in Plasma by LC-MS

This method was used to determine the concentration of **5-Hydroxy-dantrolene** in plasma samples from horses.[9][11]

#### Sample Preparation:

- Obtain whole blood samples at specified time points post-dantrolene administration.
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples frozen until analysis.

#### LC-MS Analysis:

- Utilize a liquid chromatography-mass spectrometry (LC-MS) system.
- Employ an internal standard, such as 5-hydroxyl-dantrolene-d4, to improve quantitative accuracy and precision.[9]
- The limit of quantification (LOQ) for 5-hydroxyl-dantrolene in plasma has been reported as 100 pg/mL, with a lower limit of detection (LOD) of 10 pg/mL.[9]

#### Data Analysis:

- Perform nonlinear least square regression on the plasma concentration data.
- Analyze the data using noncompartmental analysis to determine pharmacokinetic parameters.[9]

## In Vitro Assessment of T-cell Function

This protocol was used to evaluate the effect of **5-Hydroxy-dantrolene** on cytokine gene expression in activated whole blood.[8]

#### Methodology:

- Obtain whole blood samples.
- Expose the whole blood to varying concentrations of **5-Hydroxy-dantrolene**.

- Activate the T-cells within the whole blood samples.
- Measure the gene expression of cytokines such as interleukin-2 (IL-2) and interferon- $\gamma$  (IFN- $\gamma$ ) using quantitative real-time polymerase chain reaction (qRT-PCR).

Findings:

- At high concentrations (30  $\mu$ g/mL and 50  $\mu$ g/mL), 5-hydroxydantrolene markedly suppressed activated whole blood gene expression of IL-2 and IFN- $\gamma$ .<sup>[8]</sup>

## Signaling Pathways and Mechanisms of Action

Dantrolene, and by extension its active metabolite **5-Hydroxy-dantrolene**, exerts its primary effect through the modulation of intracellular calcium levels.

## Dantrolene Metabolism

The metabolic conversion of dantrolene to **5-Hydroxy-dantrolene** is a key step in its mechanism of action and subsequent excretion.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of dantrolene to **5-Hydroxy-dantrolene**.

Dantrolene is metabolized in the liver, primarily through hydroxylation by cytochrome P450 enzymes, to form **5-Hydroxy-dantrolene**.<sup>[11][12][13]</sup> This metabolite is then excreted from the body, with about 2% found in the urine and approximately 25% in the bile.<sup>[7]</sup>

## Mechanism of Action at the Ryanodine Receptor

The therapeutic effects of dantrolene are mediated by its interaction with ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic reticulum.



[Click to download full resolution via product page](#)

Caption: Inhibition of calcium release by dantrolene.

Dantrolene acts as an antagonist to ryanodine receptors, specifically RyR1 and RyR3, inhibiting the release of calcium from the sarcoplasmic reticulum into the cytoplasm.<sup>[14]</sup> This reduction in intracellular calcium concentration leads to muscle relaxation and is the basis for its use in treating conditions like malignant hyperthermia and muscle spasticity.<sup>[8][12]</sup> The fortuitous selectivity for RyR1 and RyR3 over RyR2, which is predominantly found in cardiac muscle, explains the lack of significant negative inotropic effects on the heart.<sup>[14]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Hydroxy Dantrolene Glucuronide | CAS No- NA | NA [chemicea.com]
- 7. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rmtcnet.com [rmtcnet.com]
- 10. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Hydroxy-dantrolene: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13837640#commercial-availability-of-5-hydroxy-dantrolene-for-research>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)